4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

Medicinal Chemistry Chemical Biology Scaffold Synthesis

Researchers requiring the ortho-amino-hydroxy substitution pattern on a 1,3,4-oxadiazole-phenyl scaffold often face limited sourcing options. This compound (CAS 1091990-90-7) directly addresses that gap as a pre-optimized building block with the exact regiochemistry needed for antimicrobial SAR and metal-coordination studies. • Unique ortho-NH2/OH pharmacophore - enables selective derivatization inaccessible with regioisomeric analogs • ≥95% purity ensures reproducible biological assay data • Ambient-stable solid simplifies global logistics and long-term storage

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 1091990-90-7
Cat. No. B1384346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol
CAS1091990-90-7
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=C(C=CC(=C2)N)O
InChIInChI=1S/C9H9N3O2/c1-5-11-12-9(14-5)7-4-6(10)2-3-8(7)13/h2-4,13H,10H2,1H3
InChIKeyFSRKZKWIIJSCSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol (CAS 1091990-90-7): Scientific and Industrial Procurement Guide


4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol (CAS 1091990-90-7) is a heterocyclic building block featuring a 1,3,4-oxadiazole core substituted with a 4-amino-2-hydroxyphenyl group [1]. It is a solid at room temperature with a molecular weight of 191.19 g/mol and is primarily utilized in medicinal chemistry research as a versatile scaffold .

Why 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol Cannot Be Substituted by Other 1,3,4-Oxadiazole Building Blocks


The specific substitution pattern of 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol is crucial for its potential biological activity and chemical reactivity. While the 1,3,4-oxadiazole core is a known pharmacophore, the precise positioning of the amino (-NH2) and hydroxyl (-OH) groups on the phenyl ring, ortho to the oxadiazole linkage, creates a unique chemical environment . This specific arrangement can drastically alter hydrogen bonding potential, metal chelation ability, and molecular recognition compared to other regioisomers like 2-amino-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol [1] or compounds lacking either functional group. Therefore, generic substitution is not possible for projects where this precise three-dimensional and electronic configuration is required.

Quantitative Differentiation Evidence for 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol


Structural Distinction from Closest Regioisomer 2-Amino-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

The target compound is the 4-amino-2-yl regioisomer. Its closest analog, 2-Amino-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol, has the oxadiazole and amino groups in a para relationship on the phenol ring [1]. This fundamental structural difference alters the molecule's electronic distribution and hydrogen-bonding pattern, which is critical for biological target engagement. While no direct activity comparison was found in the public domain, this regioisomeric difference is a primary driver for procurement in structure-activity relationship (SAR) studies .

Medicinal Chemistry Chemical Biology Scaffold Synthesis

High Purity Specifications from Multiple Authoritative Suppliers

The target compound is consistently supplied with a minimum purity specification of 95% across multiple reputable vendors, ensuring reliability for sensitive research applications . One vendor specifies an even higher standard of 'NLT 98%' (Not Less Than 98%), providing an option for research requiring enhanced purity . This level of documented quality control is a tangible differentiator from custom-synthesized or less-characterized analogs where purity may be uncertain or variable.

Chemical Procurement Quality Control Analytical Chemistry

Class-Level Inference of Antimicrobial Potential from Closely Related 1,3,4-Oxadiazoles

Although no direct quantitative activity data for the target compound was found in the public domain, its structural class suggests potential antimicrobial activity. A close analog, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol, demonstrated strong antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of 25 μg/mL against both E. coli and A. niger . Another study confirmed that 5-methyl-1,3,4-oxadiazole 19 exhibited promising antibacterial activity with an MIC of 25 μg/mL against all tested strains [1]. These class-level inferences support the rationale for procuring 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol as a promising scaffold for antimicrobial drug discovery, offering a unique substitution pattern for further SAR exploration.

Antimicrobial Research Drug Discovery Medicinal Chemistry

Documented Hazard Profile Enables Safe Handling and Procurement Compliance

The target compound has a clearly defined hazard profile as detailed in its Safety Data Sheet (SDS) from Fluorochem . It is classified with GHS07 pictograms and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). This specific, documented safety information is a crucial differentiator from novel or custom analogs where hazard data may be non-existent or incomplete, allowing for compliant procurement, safe laboratory handling, and proper risk assessment in project planning.

Chemical Safety Laboratory Compliance Risk Management

Optimal Research and Industrial Applications for 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol


Medicinal Chemistry Scaffold for Antimicrobial Drug Discovery

Given the class-level evidence of antimicrobial activity for structurally related 1,3,4-oxadiazoles, 4-Amino-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenol is an optimal starting material for synthesizing and screening novel antimicrobial agents. Its unique ortho-amino-hydroxy substitution pattern provides a distinct pharmacophore for exploring structure-activity relationships (SAR) that are not possible with simpler analogs like 4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenol [1]. The compound's high purity (≥95%) from commercial suppliers ensures the reliability of biological assay results [2].

Custom Synthesis of Advanced Heterocyclic Building Blocks

The presence of both a nucleophilic primary aromatic amine and a phenolic hydroxyl group makes this compound an excellent synthon for further chemical diversification. These functional groups can be selectively manipulated to generate libraries of more complex molecules, including amides, esters, and ethers, for high-throughput screening campaigns [1]. Its status as a versatile small molecule scaffold is noted by vendors [2], making it a valuable asset for any medicinal chemistry laboratory.

Research in Metal Chelation and Coordination Chemistry

The ortho arrangement of the amino and hydroxyl groups on the phenyl ring, combined with the adjacent oxadiazole nitrogen atoms, creates a potential binding pocket for metal ions [1]. This structural feature makes it a candidate for studying metal-ligand interactions and for developing novel coordination complexes. Such complexes have been explored with similar oxadiazole-phenol derivatives for applications like Hsp90 inhibition [2], suggesting a potential research pathway for this specific compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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